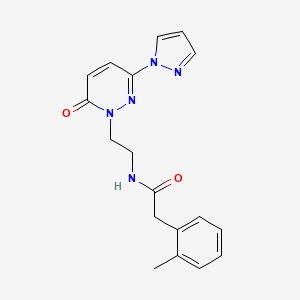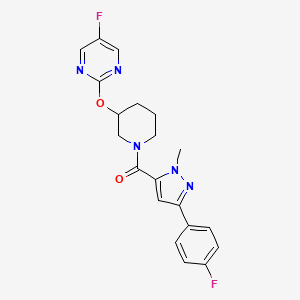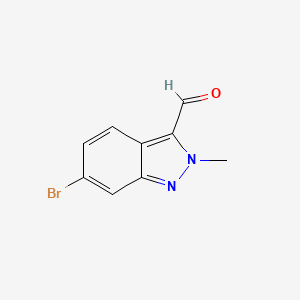
1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the piperazine ring, ethoxy group, fluorobenzene moiety, and thiadiazole ring. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activities of related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related piperazine-containing compounds involves multi-step reactions starting from basic building blocks like aminothiourea, carbon disulfide, and various benzene derivatives. For instance, the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines with a terminal benzotriazole fragment was achieved, indicating that similar synthetic strategies could be applied to the target compound . Additionally, the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine was reported, which suggests that the thiadiazole moiety can be incorporated into piperazine structures through the use of aminothiourea and carbon disulfide as starting materials .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite diverse, with the piperazine ring often adopting a chair conformation, as seen in the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) . The dihedral angles between the piperazine ring and attached benzene rings can influence the overall conformation and, consequently, the biological activity of the molecule. The presence of substituents like the ethoxy group and the fluorobenzene moiety can further affect the molecular geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, particularly those involving their nitrogen atoms, which can act as nucleophiles. The reactivity of the piperazine ring can be modified by the presence of other functional groups, such as the ethoxy and thiadiazole moieties. The benzotriazole fragment in related compounds has been shown to contribute to receptor affinity, suggesting that the benzenesulfonyl group in the target compound may also play a role in its reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of polar functional groups, such as the ethoxy and sulfonyl groups, can impact the solubility, melting point, and overall stability of the compound. The fluorine atom in the fluorobenzene moiety can contribute to the lipophilicity of the molecule, potentially affecting its ability to cross biological membranes. The extensive network of intermolecular hydrogen bonds, as observed in the crystal structure of a related piperazine compound, can also dictate the compound's solid-state properties and interactions with other molecules .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, although not directly mentioned in the available literature, belongs to a class of compounds extensively studied for their synthesis, structural properties, and potential biological activities. Research on similar compounds provides insights into the methodologies for synthesizing structurally related molecules and their characterization. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound produced from a reaction involving ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, demonstrates the conformational properties of such molecules, with the piperazine ring adopting a chair conformation (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial and Biological Activities
Compounds with structures incorporating elements similar to 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have been synthesized and evaluated for their antimicrobial properties. For example, microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties along with 1,3,4-thiadiazole and 1,2,4-triazole demonstrated good to moderate antimicrobial activity against various microorganisms (Başoğlu, Ulker, Karaoglu, & Demirbas, 2013). Another study on the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine showed significant inhibitory effects on certain bacteria and viruses, highlighting the potential of such compounds in developing new antimicrobial agents (Xia, 2015).
Interaction with Biological Targets
The interaction of structurally related compounds with biological targets has been a subject of interest, aiming to understand their mechanism of action and potential therapeutic applications. Research on the synthesis and antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed that certain modifications in the chemical structure could enhance the antibacterial efficacy, providing insights into the design of new drugs with improved biological activities (Wu Qi, 2014).
Propriétés
IUPAC Name |
3-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S2/c1-2-22-13-4-3-11(9-12(13)15)24(20,21)19-7-5-18(6-8-19)14-10-16-23-17-14/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUXTZYNXLXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)
![Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2521672.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2521675.png)
![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)
![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521678.png)
![4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2521681.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2521682.png)
![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)
![1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521688.png)

